N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS No.: 1448033-64-4
Cat. No.: VC7122690
Molecular Formula: C17H15N9O2
Molecular Weight: 377.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448033-64-4 |
|---|---|
| Molecular Formula | C17H15N9O2 |
| Molecular Weight | 377.368 |
| IUPAC Name | N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H15N9O2/c27-16-7-6-15(25-12-18-11-21-25)23-24(16)9-8-19-17(28)14-10-20-26(22-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,19,28) |
| Standard InChI Key | WPVWGDDAKMPQIS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Identifiers
The compound is formally designated as N-[2-(6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl)ethyl]-2-phenyltriazole-4-carboxamide under IUPAC guidelines . Its molecular formula, C₁₇H₁₅N₉O₂, reflects a molecular weight of 377.4 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1448033-64-4 | |
| PubChem CID | 71805229 | |
| SMILES | C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| InChIKey | WPVWGDDAKMPQIS-UHFFFAOYSA-N |
The SMILES string illustrates a pyridazinone core substituted with a 1,2,4-triazole moiety at position 3, linked via an ethylamine bridge to a 2-phenyl-1,2,3-triazole-4-carboxamide group .
Computed Physicochemical Properties
PubChem-derived computational data highlights critical properties influencing bioavailability and reactivity:
The moderate lipophilicity (XLogP3-AA = 0.9) suggests balanced solubility in aqueous and lipid environments, while the high polar surface area (126 Ų) indicates potential membrane permeability challenges .
Structural Analysis and Key Functional Groups
Core Heterocyclic Frameworks
The molecule comprises two distinct heterocyclic systems:
-
Pyridazinone Ring (6-Oxo-1,6-dihydropyridazine): A six-membered dihydropyridazine ring with a ketone at position 6, known for conferring hydrogen-bonding capacity and metabolic stability .
-
1,2,4-Triazole and 1,2,3-Triazole Moieties: The 1,2,4-triazole at pyridazinone position 3 and the 1,2,3-triazole in the carboxamide side chain contribute to metal coordination and π-π stacking interactions, common in kinase inhibitors and antimicrobial agents .
Substituent Effects on Bioactivity
-
2-Phenyl Group: Enhances hydrophobic interactions with aromatic residues in enzyme binding pockets.
-
Ethylamine Bridge: Provides conformational flexibility, enabling optimal positioning of the carboxamide group for target engagement .
-
Carboxamide Functionality: Facilitates hydrogen bonding with biological targets, a feature shared with FDA-approved triazole antifungals like fluconazole .
Synthetic Methodologies and Challenges
Hypothetical Synthetic Routes
While explicit synthetic details for this compound are unavailable, analogous triazole-pyridazine hybrids are typically assembled via:
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For constructing the 1,2,3-triazole ring from azide and alkyne precursors .
-
Nucleophilic Aromatic Substitution: Introducing the 1,2,4-triazole moiety onto the pyridazinone core .
-
Amide Coupling: Linking the ethylamine bridge to the carboxamide group using reagents like HATU or EDCI.
A plausible sequence involves:
-
Step 1: Synthesis of 3-amino-6-hydroxypyridazine followed by triazole substitution.
-
Step 2: CuAAC to form the 1,2,3-triazole-carboxamide segment.
Analytical Characterization
Key characterization data would include:
-
¹H/¹³C NMR: To confirm substituent positions and purity.
-
HRMS: For molecular weight verification (theoretical [M+H]⁺ = 378.1349).
-
X-ray Crystallography: To resolve stereoelectronic effects of the triazole-pyridazine interaction.
| Parameter | Prediction | Rationale |
|---|---|---|
| Absorption | Moderate (Caco-2 permeability) | High TPSA limits passive diffusion |
| Metabolism | CYP3A4/2C19 substrate | Triazoles are common CYP substrates |
| Toxicity | Low hepatotoxicity risk | Absence of reactive functional groups |
Comparative Analysis with Structural Analogs
The target compound’s intermediate lipophilicity positions it between polar antifungals and hydrophobic kinase inhibitors, suggesting a unique target spectrum .
| Category | Details |
|---|---|
| Chemical Identity | CAS 1448033-64-4; C₁₇H₁₅N₉O₂; MW 377.4 g/mol |
| Key Moieties | Pyridazinone, 1,2,4-triazole, 1,2,3-triazole, phenyl, carboxamide |
| Synthetic Challenges | Multi-step coupling; regioselective triazole formation |
| Therapeutic Outlook | Antimicrobial/anticancer lead candidate requiring empirical validation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume